1-乙基-1H-吲哚-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

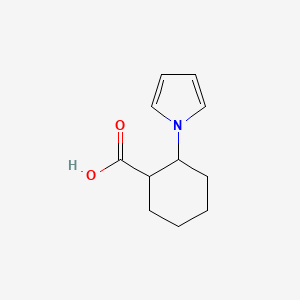

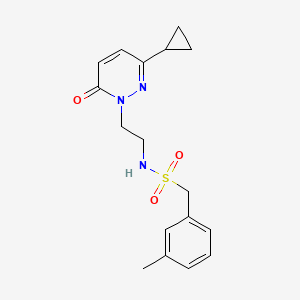

“1-ethyl-1H-indol-5-amine” is a compound with the CAS Number: 1042600-60-1 . It has a molecular weight of 160.22 . The IUPAC name for this compound is N-ethyl-1H-indol-5-amine .

Synthesis Analysis

Indole synthesis is a significant area of research due to the wide-ranging biological activity of indoles . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The InChI code for “1-ethyl-1H-indol-5-amine” is 1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 . This indicates the presence of a six-membered benzene ring fused to a five-membered pyrrole ring, which is characteristic of indoles .Physical And Chemical Properties Analysis

“1-ethyl-1H-indol-5-amine” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

5-HT6受体配体

1-乙基-1H-吲哚-5-胺衍生物显示出作为5-HT6受体配体的希望。Bernotas等人(2004年)合成了对5-HT6受体表现出高亲和力的新型衍生物,突出了它们在神经学研究和治疗中的潜力(Bernotas et al., 2004).

脑中酶N-甲基转移酶

Morgan和Mandell(1969年)在脑中发现了一种对吲哚(乙基)胺底物进行N-甲基化的酶。该酶不同于垂体和松果体中的那些酶,表明其具有独特的大脑功能,与神经学研究相关(Morgan & Mandell, 1969).

选择性血清素再摄取抑制剂

Gueremy等人(1980年)探索了3-(4-哌啶基烷基)吲哚作为血清素(5-HT)再摄取的有效且选择性抑制剂。该系列中的成员Indalpine,对神经系统疾病显示出临床前景,尤其是在与血清素相关的功能中(Gueremy et al., 1980).

5-HT1D激动剂

Isaac等人(2003年)合成了一系列二甲基-{2-[6-取代-吲哚-1-基]-乙基}-胺化合物,显示出在人5-HT1D受体上具有有效的激动剂活性。这些发现有助于开发治疗与血清素失调相关的疾病(Isaac et al., 2003).

抗菌活性

Essa等人(2018年)合成了一种基于吲哚核心的衍生物,显示出有效的抗菌活性。这项研究强调了1-乙基-1H-吲哚-5-胺衍生物在开发新型抗菌剂中的潜力(Essa et al., 2018).

一氧化氮合酶抑制剂

Renton等人(2011年)设计了1,5-二取代吲哚衍生物作为人神经元一氧化氮合酶的选择性抑制剂,为涉及一氧化氮失调的疾病的治疗提供了见解(Renton et al., 2011).

潜在的抗心律失常剂

Javed和Shattat(2005年)合成了1-乙基-1H-吲哚-2-羧酸乙酯及其酰胺类似物,显示出作为潜在的新型抗心律失常剂的希望(Javed & Shattat, 2005).

安全和危害

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They exhibit wide-ranging biological activity, and unusual and complex molecular architectures occur among their natural derivatives . This makes them an attractive area for future research.

属性

IUPAC Name |

1-ethylindol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYBQQPHRWZTTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-indol-5-amine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)

![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)

![3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2412085.png)

![5-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2412087.png)

![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2412088.png)

![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)